molecular formula C13H15N3OS B2970549 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one CAS No. 2097928-09-9

1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B2970549
CAS No.: 2097928-09-9
M. Wt: 261.34
InChI Key: RSXLCERXDFNGTH-UHFFFAOYSA-N
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Description

1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a thieno[3,2-c]pyridine moiety attached to a piperazine ring, which is further substituted with an ethan-1-one group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one typically involves the following steps:

  • Formation of Thieno[3,2-c]pyridine: This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate pyridine precursors.

  • Piperazine Attachment: The thieno[3,2-c]pyridine is then reacted with piperazine under conditions that facilitate the formation of the piperazine ring.

  • Ethan-1-one Substitution: Finally, the ethan-1-one group is introduced through a suitable acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the thieno[3,2-c]pyridine or piperazine rings, often involving the replacement of a functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products:

Scientific Research Applications

  • Chemistry: The compound is used in the synthesis of more complex molecules and as a building block in organic synthesis.

  • Medicine: The compound may be explored for its therapeutic properties, including potential use as a drug candidate in the treatment of various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Thieno[3,2-c]pyridine derivatives: These compounds share the thieno[3,2-c]pyridine core but differ in their substituents and functional groups.

  • Piperazine derivatives: Other piperazine-based compounds may have different substituents or additional rings attached to the piperazine core.

Uniqueness: 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one is unique due to its specific combination of the thieno[3,2-c]pyridine and piperazine rings, as well as the presence of the ethan-1-one group. This combination of structural features may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10(17)15-5-7-16(8-6-15)13-11-3-9-18-12(11)2-4-14-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXLCERXDFNGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=CC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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